6-Amino-6-phenylhexanoic acid hydrochloride
Overview
Description
6-Amino-6-phenylhexanoic acid hydrochloride is a chemical compound with the CAS Number: 1258641-21-2 . It has a molecular weight of 243.73 and its IUPAC name is this compound . It is in the form of an oil .
Molecular Structure Analysis
The molecular formula of this compound is C12H18ClNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H .Scientific Research Applications
1. Role in Molecular Structure and Chemical Synthesis
6-Amino-6-phenylhexanoic acid hydrochloride plays a vital role in chemical synthesis, especially in modified peptides. It's a synthetic lysine derivative without an α-amino group, used for its hydrophobic and flexible structure in the synthesis of various molecules (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
2. Importance in Nanotechnology
This compound has applications in nanotechnology, specifically in the solubilization of carbon nanotubes. It influences the aqueous solubility of functionalized single-wall carbon nanotubes, demonstrating its significant role in nanomaterial research and development (Zeng, Zhang, & Barron, 2005).
3. Use in Enzyme Studies
It's utilized in the study of enzymes like 6-aminohexanoic-acid-oligomer hydrolase. This provides insights into enzyme behavior, structure, and characteristics, which can be crucial for biochemical and pharmacological research (Kinoshita et al., 1981).
4. Application in Polymer Science
The acid is significant in the field of polymer science. It's used in the production of poly-3-hydroxyalkanoates with arylalkyl substituent groups, showcasing its versatility in synthesizing various polymers (Hazer, Lenz, & Fuller, 1996).
5. Involvement in Fluorescent Probing and Imaging
It has been employed in the development of fluorescent protecting groups for hydroxyl groups, applicable in DNA sequencing methods. This highlights its role in molecular biology and genetic engineering (Rasolonjatovo & Sarfati, 1998).
6. Use in Magnetic Material Synthesis
The compound is used in the synthesis of magnetic materials like spinel ferrites. This indicates its contribution to materials science, particularly in the development of magnetic materials (Chavarriaga et al., 2020).
7. Role in Biological Research
Its derivatives are used in biological luminescent labels for fluorescence bioimaging, indicating its importance in biological and medical research (Cao et al., 2011).
8. Contribution to Drug Delivery Systems
This compound is used in the synthesis of drug-polymer conjugates, aiding in the controlled release and targeted delivery of drugs (Etrych et al., 2002).
Safety and Hazards
The safety information available indicates that 6-Amino-6-phenylhexanoic acid hydrochloride is potentially hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include “May be corrosive to metals”, “Causes severe skin burns and eye damage”, and "May cause respiratory irritation" .
Mechanism of Action
The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds. For 6-Amino-6-phenylhexanoic acid hydrochloride, it’s known to be stable at room temperature .
Properties
IUPAC Name |
6-amino-6-phenylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLHGCHKSJJHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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